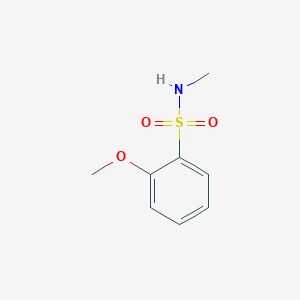

2-methoxy-N-methylbenzenesulfonamide

Description

2-Methoxy-N-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy (-OCH₃) group at the 2-position of the benzene ring and an N-methyl (-CH₃) substituent on the sulfonamide moiety. This compound belongs to the sulfonamide class, known for their diverse applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.

Properties

IUPAC Name |

2-methoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-9-13(10,11)8-6-4-3-5-7(8)12-2/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAPQIDOYHNFCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

The preparation of 2-methoxy-N-methylbenzenesulfonamide typically follows one of several general approaches, with the most common being the direct sulfonylation of methylamine using 2-methoxybenzenesulfonyl chloride.

Common Synthetic Routes

Several synthetic pathways have been established for the preparation of this compound, as summarized in Table 1:

Table 1: Common Synthetic Routes for this compound

| Route | Starting Materials | Key Reagents | Conditions | Advantages |

|---|---|---|---|---|

| 1. Direct Sulfonylation | 2-Methoxybenzenesulfonyl chloride + Methylamine | Base (e.g., Et3N, Pyridine) | 0-25°C, 1-16 h | Simple, high yield |

| 2. Nucleophilic Substitution | 2-Methoxybenzenesulfonyl fluoride + Methylamine | KOH or K2CO3 | 20-25°C, 16 h | Milder reaction conditions |

| 3. Oxidative Coupling | 2-Methoxybenzenesulfinic acid + Methylamine | Oxidizing agent | Various | Alternative when sulfonyl chloride is unavailable |

Detailed Synthesis Procedures

Method 1: Direct Sulfonylation using 2-Methoxybenzenesulfonyl Chloride

The most common and straightforward approach to synthesizing this compound involves the reaction of 2-methoxybenzenesulfonyl chloride with methylamine in the presence of a base.

General Procedure A for N-Methyl Arylsulfonamides

Based on established protocols for similar N-methyl arylsulfonamides, the following procedure can be adapted for this compound:

- To a solution of 2-methoxybenzenesulfonyl chloride (1.0 eq.) in diethyl ether or ethyl acetate (0.10 M), methylamine (2.5 eq., typically as a solution in ethanol) is added dropwise.

- The reaction mixture is stirred for 16 hours at room temperature.

- After completion, the mixture is concentrated under reduced pressure.

- HCl (1.0 M) is added, and the organic compounds are extracted with dichloromethane.

- The combined organic layers are washed with water and brine, dried over MgSO4, filtered, and concentrated.

- The crude product is purified by column chromatography on silica gel using an appropriate eluent system (typically 0-40% ethyl acetate in hexanes).

This method typically yields the desired product in 64-91% yield, as reported for analogous compounds.

Alternative Preparation Method: KOH-DMSO System

A variation of the synthesis uses potassium hydroxide in dimethyl sulfoxide, similar to the approach reported for related methoxy-substituted compounds:

- A mixture of 2-fluorobenzenesulfonamide (0.5 mmol), methanol (1.0 mmol), and KOH (1.0 mmol) in DMSO (2.0 mL) is prepared in a sealed reaction vessel.

- The mixture is stirred at room temperature for 16 hours.

- Water (10 mL) is added to the reaction mixture with continued stirring.

- The mixture is extracted with ethyl acetate three times.

- The combined organic phases are dried over Na2SO4 and concentrated.

- The product is purified by column chromatography.

This method has been reported to give yields of approximately 64% for analogous compounds.

Optimization of Reaction Conditions

Various reaction parameters can significantly influence the yield and purity of this compound. Table 2 summarizes the effects of different reaction conditions:

Table 2: Effect of Reaction Conditions on the Synthesis of this compound

| Parameter | Range Studied | Optimal Condition | Effect on Yield | Notes |

|---|---|---|---|---|

| Temperature | 0-50°C | 20-25°C (RT) | Higher temperatures may reduce yield | Room temperature provides good balance of reactivity and selectivity |

| Reaction Time | 1-24 h | 16 h | Extended time improves conversion | Reaction is typically complete within 16 hours |

| Solvent | Various | Diethyl ether, Ethyl acetate | Moderate effect | Aprotic solvents generally preferred |

| Base | Various | Et3N, Pyridine | Significant effect | Base strength and stoichiometry impact yield |

| Methylamine equiv. | 1.2-3.0 | 2.5 | Moderate effect | Excess amine improves conversion |

Purification Techniques

Purification of this compound typically involves one or more of the following techniques:

Column Chromatography

Column chromatography on silica gel using a gradient elution system (typically 0-40% ethyl acetate in hexanes) is the most common purification method. This technique effectively separates the desired product from unreacted starting materials and side products.

Recrystallization

For large-scale preparations, recrystallization can be employed as a purification technique. Common solvent systems include:

- Ethanol/water

- Acetone/hexanes

- Ethyl acetate/hexanes

Extraction and Washing

Prior to chromatographic purification, an aqueous workup involving extraction with organic solvents (DCM, ethyl acetate) and washing with water and brine helps remove water-soluble impurities and excess reagents.

Characterization Data

The physical and spectroscopic properties of this compound are summarized in Table 3:

Table 3: Characterization Data for this compound

Comparative Analysis of Different Methods

A comparative analysis of the various methods for preparing this compound reveals several important considerations regarding efficiency, scalability, and environmental impact.

Table 4: Comparison of Preparation Methods for this compound

| Method | Typical Yield (%) | Reagent Availability | Scalability | Environmental Considerations | Cost Efficiency |

|---|---|---|---|---|---|

| Direct Sulfonylation (Et3N) | 75-85 | High | Good | Moderate waste generation | High |

| KOH-DMSO Method | 60-70 | High | Moderate | DMSO disposal issues | Moderate |

| Pyridine Method | 70-80 | High | Good | Pyridine toxicity concerns | Moderate |

| Protected Intermediates | 50-60 (overall) | Moderate | Low | Multiple steps, more waste | Low |

Industrial Considerations

For industrial-scale production, the direct sulfonylation method using triethylamine as a base is generally preferred due to:

- Higher yields

- Simpler workup procedures

- Fewer side reactions

- Better scalability

- More cost-effective reagents

Application in Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex molecules with biological activity. Examples include:

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to form a sulfinamide or a thiol.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 2-hydroxy-N-methylbenzenesulfonamide.

Reduction: Formation of N-methylbenzenesulfinamide or N-methylbenzenethiol.

Substitution: Formation of 2-halogen-N-methylbenzenesulfonamide.

Scientific Research Applications

2-Methoxy-N-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfonamide groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and biological properties of sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis of 2-methoxy-N-methylbenzenesulfonamide with structurally related compounds:

Crystallographic and Stability Insights

- Crystal Packing : N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide () exhibits planar geometry due to the benzoyl group, stabilizing intermolecular π-π interactions. In contrast, this compound’s methoxy group may favor hydrogen bonding with the sulfonamide NH, affecting solubility .

Biological Activity

2-Methoxy-N-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁N₁O₂S, with a molecular weight of approximately 197.25 g/mol. The presence of the methoxy group and the sulfonamide functional group plays a crucial role in its biological activity.

Key Structural Features:

- Methoxy Group : Enhances lipophilicity and may influence enzyme binding.

- Sulfonamide Group : Known for its role in antimicrobial activity by inhibiting bacterial dihydropteroate synthase.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various biological pathways.

- Antimicrobial Activity : The sulfonamide moiety is recognized for its ability to inhibit bacterial growth by interfering with folate synthesis pathways. This mechanism is similar to that of traditional sulfa drugs.

- Anticancer Properties : Research indicates that derivatives of this compound may inhibit histone deacetylases (HDACs), which are implicated in cancer progression by regulating gene expression related to cell growth and apoptosis.

Structure-Activity Relationship Studies

SAR studies have been pivotal in elucidating the relationship between the chemical structure of this compound and its biological activity. Modifications to the compound's structure can significantly alter its potency and selectivity against various biological targets.

Comparative Analysis Table

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Methoxy and sulfonamide groups | Antimicrobial, anticancer |

| 2-Methoxy-N-methyl-5-nitrobenzenesulfonamide | Nitro group addition | Enhanced antibacterial properties |

| N-benzyl-5-chloro-2-methoxy-N-methylbenzenesulfonamide | Chlorine substitution | Potentially increased enzyme inhibition |

Case Studies and Research Findings

- Antimicrobial Studies : A study focusing on the antimicrobial efficacy of this compound demonstrated significant inhibition against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Research : Investigations into the compound's effects on cancer cell lines revealed that it can induce apoptosis in certain types of cancer cells, likely through HDAC inhibition, which disrupts the regulatory mechanisms controlling cell cycle progression .

- Enzyme Inhibition : Further studies have shown that this compound can inhibit carbonic anhydrases (CAs), enzymes crucial for maintaining acid-base balance in tissues. Dysregulation of CA activity has been linked to cancer progression, making this compound a candidate for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.